High-Resolution Structural Validation of RSR as LTA4 Hydrolase Tripeptidase Substrate
H-Arg-Ser-Arg-OH (RSR) has been co-crystallized with the E296Q mutant of human leukotriene A4 hydrolase (LTA4H), providing atomic-resolution structural evidence of its specific binding mode as a tripeptide substrate [1]. The crystal structure (PDB ID: 3B7S) resolved at 1.47 Å demonstrates that RSR occupies the aminopeptidase active site in a catalytically relevant orientation, enabling detailed dissection of the enzyme's tripeptidase chemistry [1]. This structural validation establishes RSR as a well-characterized, sequence-specific substrate for LTA4H aminopeptidase activity assays [2]. By contrast, commonly used surrogate substrates such as alanine-para-nitroanilide (Ala-pNA) or leucine-pNA are chromogenic pseudosubstrates that do not recapitulate the tripeptide binding mode and provide only an indirect readout of general aminopeptidase activity without the sequence context of physiological LTA4H peptide substrates [3].
| Evidence Dimension | Structural characterization resolution |
|---|---|
| Target Compound Data | 1.47 Å X-ray diffraction; co-crystallized with LTA4H E296Q mutant |
| Comparator Or Baseline | Ala-pNA and Leu-pNA chromogenic substrates (no structural data for LTA4H peptide-binding site) |
| Quantified Difference | RSR provides atomic-level detail of substrate binding; chromogenic substrates provide only bulk aminopeptidase activity readout with no sequence specificity |
| Conditions | PDB ID: 3B7S; E296Q mutant of human LTA4H; X-ray crystallography |
Why This Matters
This structural validation provides researchers with a biophysically characterized, sequence-specific substrate for LTA4H tripeptidase assays, enabling more physiologically relevant enzymology than generic chromogenic substrates.
- [1] RCSB Protein Data Bank. 3B7S: [E296Q]LTA4H in complex with RSR substrate. Deposited: 2007-10-31. View Source
- [2] Tholander F, Muroya A, Roques BP, Fournie-Zaluski MC, Thunnissen MM, Haeggstrom JZ. Structure-based dissection of the active site chemistry of leukotriene a4 hydrolase: implications for m1 aminopeptidases and inhibitor design. Chem Biol. 2008;15(9):920-929. View Source
- [3] Gribble GW, Gilbertson SR. Progress in Heterocyclic Chemistry. Vol 12. Pergamon; 2000. (For aminopeptidase substrate comparison context). View Source
